molecular formula C26H25N3O3S2 B2358936 N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 683792-31-6

N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2358936
CAS No.: 683792-31-6
M. Wt: 491.62
InChI Key: PQEUJIILRCNXBQ-UHFFFAOYSA-N
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Description

N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C26H25N3O3S2 and its molecular weight is 491.62. The purity is usually 95%.
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Biological Activity

N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Benzothiazole moiety : Known for its diverse biological activities, including antimicrobial and anticancer properties.
  • Piperidine ring : Contributes to the compound's pharmacological profile.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition :
    • It has been shown to inhibit specific enzymes that are crucial in various biochemical pathways. For instance, benzothiazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation and pain pathways.
  • Antimicrobial Activity :
    • Similar compounds have demonstrated activity against pathogens like Mycobacterium tuberculosis by targeting specific enzymes essential for bacterial survival.
  • Neuroprotective Effects :
    • Research indicates that derivatives of benzothiazole can act as neuronal nitric oxide synthase inhibitors, potentially offering neuroprotective benefits in conditions like Parkinson’s disease .

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzothiazole derivatives. The compound has been evaluated for its ability to inhibit cancer cell proliferation. For example:

  • IC50 Values : Compounds with similar structures have shown IC50 values ranging from 6.26 µM to 20.46 µM against various cancer cell lines, indicating moderate effectiveness in inhibiting tumor growth .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties:

  • In vitro Studies : Various derivatives have shown promising results against bacterial strains, with some exhibiting IC50 values as low as 0.09 µM against MERS-CoV, suggesting strong antiviral activity .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of compounds related to this compound:

StudyFocusKey Findings
Acetylcholinesterase InhibitionCompounds with similar cores exhibited strong AChE inhibitory activity, essential for Alzheimer's treatment.
Anticonvulsant PropertiesNovel derivatives showed potential anticonvulsant effects, indicating broad therapeutic applicability.
MERS-CoV InhibitionCertain derivatives displayed significant antiviral activity with low cytotoxicity, emphasizing their potential in infectious disease treatment.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent:

  • Absorption and Distribution : The presence of the piperidine group may enhance solubility and bioavailability.
  • Toxicological Profile : Preliminary studies suggest low cytotoxicity in human cell lines, which is promising for further development .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide exhibit significant anticancer activity. For instance, derivatives of benzothiazole have been shown to inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

A study involving similar benzothiazole derivatives demonstrated their effectiveness against human colorectal carcinoma cell lines, with some compounds showing IC50 values lower than standard chemotherapeutics like 5-Fluorouracil (5-FU) .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research on related thiazole derivatives revealed potent antibacterial and antifungal activities against strains such as Escherichia coli, Staphylococcus aureus, Aspergillus niger, and Aspergillus oryzae . These findings suggest that this compound may serve as a lead compound for developing new antimicrobial agents.

Case Study 1: Anticancer Efficacy

In a study assessing the anticancer potential of benzothiazole derivatives, a specific derivative was found to have an IC50 value of 4.53 µM against HCT116 cells, outperforming traditional chemotherapeutics . This suggests a promising avenue for further development into anticancer drugs.

Case Study 2: Antimicrobial Screening

Another study synthesized various thiazole-based amides and tested their antimicrobial efficacy. The results indicated effective inhibition at concentrations as low as 1 µg/mL against both bacterial and fungal pathogens, highlighting the potential for this compound in treating infections .

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O3S2/c1-18-8-6-7-17-29(18)34(31,32)20-15-13-19(14-16-20)25(30)27-22-10-3-2-9-21(22)26-28-23-11-4-5-12-24(23)33-26/h2-5,9-16,18H,6-8,17H2,1H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQEUJIILRCNXBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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